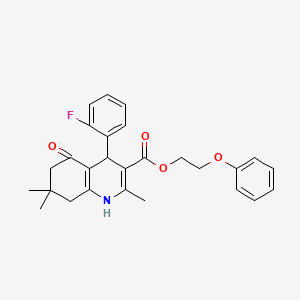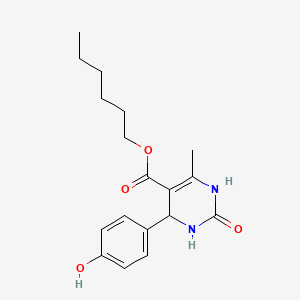
5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide: is a complex organic compound that features a furan ring, a pyrazole ring, and a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Formation of the Hydrazide Group: The hydrazide group can be formed by reacting the carboxylic acid derivative with hydrazine hydrate.
Condensation with 3-Nitrobenzaldehyde: The final step involves the condensation of the hydrazide with 3-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its ability to interact with biological targets, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although further research is needed to confirm these activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential
Industry
In material science, the compound’s unique structural features may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
相似化合物的比较
Similar Compounds
5-Furan-2-YL-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the nitrobenzylidene moiety, which may result in different biological activity.
3-Nitrobenzylidene hydrazide derivatives: These compounds may have similar reactivity but different structural features, leading to variations in their properties.
Uniqueness
The presence of both the furan and pyrazole rings, along with the nitrobenzylidene moiety, makes 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide unique
属性
分子式 |
C15H11N5O4 |
|---|---|
分子量 |
325.28 g/mol |
IUPAC 名称 |
5-(furan-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-5-2-6-24-14)19-16-9-10-3-1-4-11(7-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+ |
InChI 键 |
USYNUKSMISETFV-CXUHLZMHSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B11685900.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685906.png)

![Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11685928.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11685931.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685932.png)
![5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B11685940.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)
![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)

